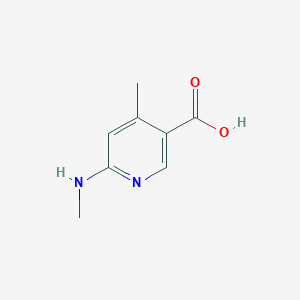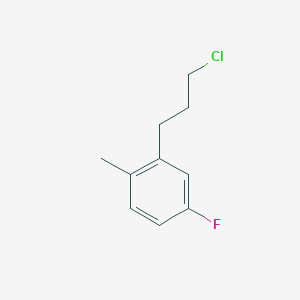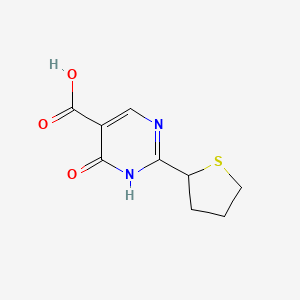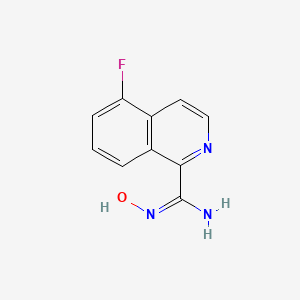![molecular formula C12H20N4 B13174364 1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13174364.png)
1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[35]nonane is a complex organic compound that features a unique spirocyclic structure This compound is characterized by the presence of a pyrazole ring fused to a spirocyclic nonane system, which includes two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound. The resulting pyrazole is then subjected to further reactions to introduce the ethyl group at the 1-position.
The spirocyclic nonane structure is formed through a cyclization reaction, often involving the use of a suitable base and solvent under controlled temperature conditions. The final step involves the coupling of the pyrazole ring with the spirocyclic nonane system, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The spirocyclic structure and the presence of nitrogen atoms contribute to its binding affinity and specificity.
Comparison with Similar Compounds
1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane can be compared with other similar compounds, such as:
1-(1-tert-Butyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane: Similar structure but with a tert-butyl group instead of an ethyl group, leading to different chemical properties and reactivity.
1-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane: Contains a methyl group, which affects its steric and electronic properties compared to the ethyl derivative.
The uniqueness of 1-(1-Ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3
Properties
Molecular Formula |
C12H20N4 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C12H20N4/c1-2-16-8-10(7-15-16)11-12(9-14-11)3-5-13-6-4-12/h7-8,11,13-14H,2-6,9H2,1H3 |
InChI Key |
RQLBCZIOYZDJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C3(CCNCC3)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13174290.png)




![Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate](/img/structure/B13174307.png)
![5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13174310.png)
![2-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13174333.png)

![5-{4,4-difluoro-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13174346.png)



